

In-Depth Technical Guide to the Health and Safety of 2,4-Pentanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Nonanedione

Cat. No.: B1583849

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2,4-pentanedione (CAS No. 123-54-6), also known as acetylacetone. The information is intended to support safe handling, use, and emergency preparedness in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, with detailed experimental protocols and visual diagrams to illustrate key information.

Chemical and Physical Properties

2,4-Pentanedione is a flammable, colorless to yellowish liquid with a pleasant, ketone-like odor. [1][2] It is soluble in water and miscible with many organic solvents.[3]

Property	Value	Source
Molecular Formula	C ₅ H ₈ O ₂	[4]
Molecular Weight	100.12 g/mol	[1][4]
CAS Number	123-54-6	[4]
Appearance	Colorless to yellowish liquid	[1][2][5]
Odor	Pleasant, ketone-like	[1][2]
Boiling Point	140.4 °C (284.7 °F)	[1]
Melting Point	-23 °C (-9.4 °F)	[6]
Flash Point	34 °C (93.2 °F)	[5]
Autoignition Temperature	340 °C (644 °F)	[5]
Vapor Pressure	6 mm Hg (at 20 °C)	[3]
Vapor Density	3.5 (air = 1)	[3]
Specific Gravity	0.975 g/mL (at 25 °C)	[3]
Water Solubility	160 g/L (at 20 °C)	[3]
Explosive Limits	LEL: 2.4%, UEL: 11.4% (V)	[3]

Toxicological Data

2,4-Pentanedione is harmful if swallowed, inhaled, or absorbed through the skin.[5] It can cause irritation to the skin, eyes, and respiratory tract, and may affect the central nervous system.[5]

Acute Toxicity

Route	Species	Sex	LD50 / LC50	Source
Oral	Rat	Male	760 mg/kg bw	[7][8]
Oral	Rat	Female	570 mg/kg bw	[7][8]
Oral	Mouse	-	951 mg/kg	[5]
Dermal	Rabbit	Male	790 mg/kg bw	[7]
Dermal	Rabbit	Female	1370 mg/kg bw	[7]
Inhalation (4h)	Rat	Combined	1224 ppm (4.66 mg/L)	[7][9]

Chronic Toxicity and Other Health Effects

Repeated exposure to 2,4-pentanedione may be cumulative and can lead to central neurotoxicity.[2][10] Studies have shown that subchronic inhalation exposure in rats can cause degenerative lesions in the brain.[11] Dermal contact has been shown to cause systemic toxicity, including effects on the immune system such as decreased lymphocyte counts and lymphoid necrosis in the spleen and thymus.[10]

While some in vitro studies have shown clastogenic potential, in vivo studies on genotoxicity via the inhalation route have not shown an increase in chromosomal aberrations.[8][12] 2,4-Pentanedione is not classified as a carcinogen by IARC, NTP, or OSHA.[5]

Occupational Exposure Limits

Jurisdiction	TWA	STEL	Source
Germany, Spain, Switzerland, USA	20-25 ppm (83-104 mg/m ³)	-	[7]
Spain, Switzerland	-	40 ppm (166 mg/m ³)	[7]

Hazard Identification and Classification

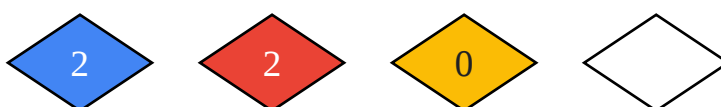
Globally Harmonized System (GHS) Classification

2,4-Pentanedione is classified under the GHS with the following hazard categories and statements:[13][14]

Caption: GHS Hazard Classification for 2,4-Pentanedione.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with 2,4-pentanedione.[5][15]



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Caption: NFPA 704 Hazard Diamond for 2,4-Pentanedione.

Experimental Protocols for Acute Toxicity Testing

The following are summaries of the OECD guidelines for acute toxicity testing, which are relevant to the data presented in this guide.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline is used to determine the acute oral toxicity of a substance.[7] The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[7] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.[7] At the end of the study, all surviving animals are euthanized and a gross necropsy is performed on all animals.[7] The LD50 is then calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[7]

OECD Test Guideline 402: Acute Dermal Toxicity

This test provides information on health hazards likely to arise from short-term exposure to a chemical by the dermal route.[8] The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of the experimental animal (typically rats or rabbits)

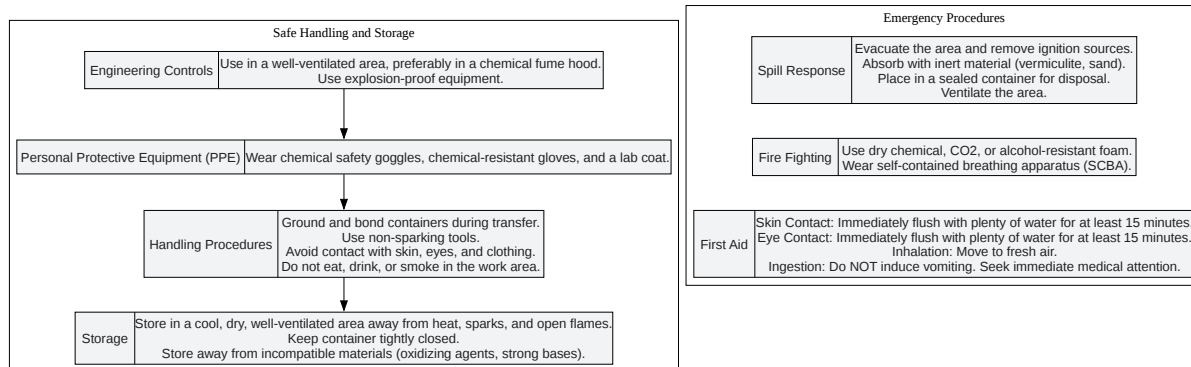
and held in contact with a porous gauze dressing for 24 hours.[1][2] The animals are observed for at least 14 days for signs of toxicity and mortality.[2] A gross necropsy is performed on all animals at the end of the study.[8]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards from short-term exposure to a substance via inhalation.[5][13] The test can be conducted using either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[5][13] In the traditional protocol, animals (usually rats) are exposed to at least three concentrations of the test substance for a predetermined duration, typically 4 hours.[5] The animals are then observed for at least 14 days for signs of toxicity and mortality.[5][13] Body weights are measured, and a gross necropsy is performed on all animals.[5]

Safe Handling, Storage, and Emergency Procedures

A systematic approach to handling, storage, and emergency response is crucial for minimizing the risks associated with 2,4-pentanedione.



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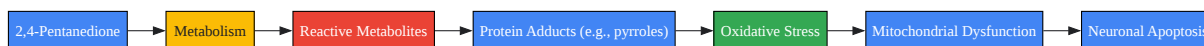
Caption: Workflow for Safe Handling, Storage, and Emergency Response.

Signaling Pathways of Toxicity

Detailed information on the specific signaling pathways of 2,4-pentanedione-induced toxicity is not extensively available in the current literature. However, based on its known neurotoxic and immunotoxic effects, and by analogy with structurally related compounds such as 2,5-hexanedione, potential pathways can be hypothesized. It is crucial to note that these are proposed mechanisms and require further experimental validation for 2,4-pentanedione.

Postulated Neurotoxicity Pathway

The neurotoxicity of diketones is often associated with the formation of pyrrole adducts with proteins, leading to neuronal damage. A possible pathway could involve oxidative stress and apoptosis.

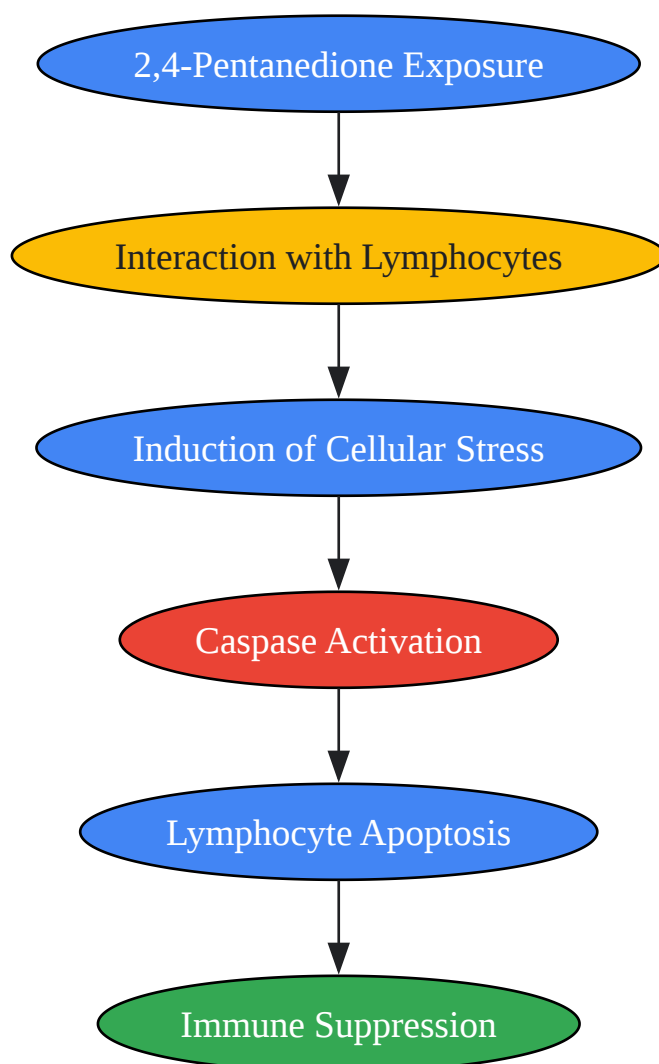


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Caption: Postulated Neurotoxicity Pathway for 2,4-Pentanedione.

Postulated Immunotoxicity Pathway

The observed effects on the immune system, such as lymphocyte depletion, may be mediated by pathways leading to apoptosis in immune cells.



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Caption: Postulated Immunotoxicity Pathway for 2,4-Pentanedione.

Disclaimer: The signaling pathways presented are hypothetical and based on the known toxic effects of 2,4-pentanedione and the mechanisms of similar compounds. Further research is needed to elucidate the precise molecular mechanisms.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Health and Safety of 2,4-Pentanedione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583849#health-and-safety-information-for-2-4-pentanedione]

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